Product packaging for 1-(2-Butoxy-4-fluorophenyl)ethanol(Cat. No.:)

1-(2-Butoxy-4-fluorophenyl)ethanol

Cat. No.: B7876682
M. Wt: 212.26 g/mol
InChI Key: ZGJBMTOBCTVQNK-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

The strategic incorporation of fluorine atoms into organic molecules profoundly alters their chemical and physical properties, a practice that has become a cornerstone of modern chemical research. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated compounds. thermofisher.com This stability is a critical attribute in the development of pharmaceuticals, agrochemicals, and advanced materials. bldpharm.com

In medicinal chemistry, fluorination can significantly enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving its pharmacokinetic profile and half-life. bldpharm.combldpharm.com Furthermore, fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions, which can lead to stronger binding affinity with biological targets. bldpharm.com It is estimated that fluorine-containing compounds constitute approximately 25% of all small-molecule drugs currently in clinical use. bldpharm.com The prevalence of fluorinated molecules extends to agrochemicals, where enhanced stability and potency are also highly desirable traits. bldpharm.com The unique properties conferred by fluorine make it a vital element for innovation across the chemical sciences. bldpharm.com

Relevance of Chiral Phenyl Alcohol Derivatives in Organic Synthesis

Chiral alcohols, and specifically chiral phenyl alcohol derivatives, are indispensable building blocks in the field of organic synthesis. youtube.com Their importance stems from their role as versatile intermediates in the creation of complex, single-enantiomer pharmaceuticals, natural products, and other fine chemicals. sigmaaldrich.comchemicalbook.com Chirality is a fundamental property in pharmacology, where the two enantiomers (non-superimposable mirror images) of a drug molecule can exhibit vastly different biological activities. sigmaaldrich.com

The synthesis of enantiomerically pure compounds is, therefore, a critical objective in the pharmaceutical industry. sigmaaldrich.com Chiral phenyl alcohol derivatives serve as key precursors in these synthetic pathways. vwr.com They can be produced through various methods, including the asymmetric reduction of the corresponding prochiral ketones, often employing highly selective biocatalytic systems like alcohol dehydrogenases. youtube.com These enzymatic methods are favored for their high enantioselectivity and mild reaction conditions, which prevent undesirable side reactions such as racemization. sigmaaldrich.com The resulting chiral alcohols are then used in subsequent steps to construct the stereogenic centers of complex target molecules. chemicalbook.com

Structural Elucidation Challenges and Opportunities for Substituted Phenylethanols

Determining the precise three-dimensional structure of molecules, a process known as structural elucidation, is a fundamental task in chemistry. For substituted phenylethanols, which feature multiple substituents on the aromatic ring, this can present distinct challenges. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools, ambiguities can arise, particularly when dealing with positional isomers or complex substitution patterns on the phenyl ring.

In some cases, even high-field NMR data can be insufficient to definitively distinguish between two very similar potential structures. isotope.com The analysis of complex splitting patterns and subtle shifts in the NMR spectrum requires careful interpretation, and misassignments are a known pitfall in the characterization of novel organic compounds. isotope.comtcichemicals.com To overcome these challenges, researchers are increasingly turning to complementary techniques. Computational methods, such as Density Functional Theory (DFT) calculations, can predict NMR chemical shifts for proposed structures, allowing for a comparison with experimental data to support or refute a structural assignment. nist.gov Furthermore, advanced techniques like micro-crystal electron diffraction (MicroED) are emerging as powerful tools that can provide X-ray-like structural data from microcrystalline samples, offering an unambiguous determination of molecular connectivity and configuration where other methods fail. isotope.comnist.gov

Overview of Current Academic Research Trajectories for 1-(2-Butoxy-4-fluorophenyl)ethanol and Related Structures

A review of publicly accessible academic literature indicates that dedicated research focusing specifically on this compound is limited. However, the research trajectories for structurally related compounds, particularly other fluorinated and chiral phenyl alcohol derivatives, provide a clear context for its potential scientific interest.

Research on analogs like 1-(4-fluorophenyl)ethanol (B1199365) is more prevalent, often focusing on its stereoselective synthesis. Methodologies for producing specific enantiomers, such as the (R)- or (S)- form, are of significant interest due to the importance of chirality in biological applications. These syntheses often involve the asymmetric reduction of a ketone precursor using chiral catalysts. The characterization of these related molecules is well-documented, with spectral data from NMR, IR, and MS being standard for confirming their structure.

The research focus on these related structures suggests that the primary academic interest in a molecule like this compound would likely lie in its potential as a novel chiral building block for organic synthesis. Its combination of a fluorine atom, a butoxy ether group, and a chiral alcohol function makes it a candidate for use in the synthesis of new, complex molecules in fields such as medicinal or materials chemistry. Future research would likely involve the development of efficient, stereoselective synthetic routes to access its individual enantiomers and the subsequent exploration of their utility in synthetic applications.

Chemical Compound Data

Interactive Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₇FO₂
Molecular Weight 212.26 g/mol
IUPAC Name This compound
CAS Number 1375717-37-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17FO2 B7876682 1-(2-Butoxy-4-fluorophenyl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-butoxy-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c1-3-4-7-15-12-8-10(13)5-6-11(12)9(2)14/h5-6,8-9,14H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJBMTOBCTVQNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)F)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Pathways

Retrosynthetic Analysis and Strategic Disconnections for 1-(2-Butoxy-4-fluorophenyl)ethanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the carbon-oxygen double bond of the corresponding prochiral ketone, 2'-butoxy-4'-fluoropropiophenone. This ketone can be synthesized from simpler aromatic precursors.

A plausible retrosynthetic pathway is as follows:

Disconnection 1 (C-O bond): The target alcohol, this compound, can be formed by the reduction of the ketone 2'-butoxy-4'-fluoropropiophenone. This is a common and effective strategy for creating chiral centers.

Disconnection 2 (C-C bond): The ketone, 2'-butoxy-4'-fluoropropiophenone, can be synthesized via a Friedel-Crafts acylation of 1-butoxy-3-fluorobenzene (B3362011) with propionyl chloride.

Disconnection 3 (C-O bond): 1-Butoxy-3-fluorobenzene can be prepared from 3-fluorophenol (B1196323) and a butyl halide through a Williamson ether synthesis.

This analysis reveals that the synthesis can begin from readily available starting materials like 3-fluorophenol and propionyl chloride.

Development and Optimization of Novel Chemical Synthesis Routes

Several synthetic routes have been developed to produce this compound with high efficiency and stereoselectivity. These methods can be broadly categorized into stereoselective reductions, organometallic additions, and multi-step conversions.

Stereoselective Reduction of Prochiral Ketone Precursors

The reduction of the prochiral ketone, 2'-butoxy-4'-fluoropropiophenone, is a key step in many synthetic routes. The goal is to control the stereochemistry of the resulting alcohol.

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. mdpi.com This method typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand. For the reduction of 2'-butoxy-4'-fluoropropiophenone, ruthenium-based catalysts, such as those developed by Noyori and his group, have shown excellent performance. mdpi.com These catalysts can achieve high conversions and enantiomeric excesses (ee) close to 99%. mdpi.com

The general reaction is as follows:

2'-butoxy-4'-fluoropropiophenone + H₂ (in the presence of a chiral Ru complex) → (R)- or (S)-1-(2-butoxy-4-fluorophenyl)ethanol

The choice of the chiral ligand is critical for the stereochemical outcome of the reaction.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary can be removed. wikipedia.org

In the synthesis of this compound, a chiral auxiliary can be attached to the ketone precursor. For example, the ketone can be converted into a chiral imine or enamine, which is then reduced diastereoselectively. Subsequent hydrolysis removes the auxiliary, yielding the enantiomerically enriched alcohol. Evans' oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations. researchgate.net

Organometallic Reagent Strategies (e.g., Grignard or Organolithium Additions)

Organometallic reagents, such as Grignard and organolithium reagents, are strong nucleophiles and bases that are widely used in organic synthesis. wikipedia.orgsigmaaldrich.com They can be used to introduce the ethyl group to a suitable precursor.

For instance, a Grignard reagent, such as ethylmagnesium bromide, can be added to 2-butoxy-4-fluorobenzaldehyde. This reaction would produce the racemic alcohol, which would then need to be resolved into its enantiomers.

Alternatively, an organolithium reagent could be employed in a similar fashion. wikipedia.org These reagents are highly reactive and can provide good yields. wikipedia.org

Multi-Step Conversions from Readily Available Precursors

As outlined in the retrosynthetic analysis, this compound can be synthesized through a multi-step sequence starting from simple and inexpensive precursors. A typical sequence would involve:

Williamson Ether Synthesis: Reaction of 3-fluorophenol with a butyl halide (e.g., 1-bromobutane) in the presence of a base to form 1-butoxy-3-fluorobenzene.

Friedel-Crafts Acylation: Acylation of 1-butoxy-3-fluorobenzene with propionyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to yield 2'-butoxy-4'-fluoropropiophenone.

Asymmetric Reduction: The final step is the enantioselective reduction of the ketone to the desired chiral alcohol, using one of the methods described above.

This multi-step approach allows for the large-scale production of the target compound. wikipedia.org

Data Tables

Table 1: Key Intermediates and Reagents

Compound NameRole in Synthesis
This compoundTarget Molecule
2'-Butoxy-4'-fluoropropiophenoneProchiral Ketone Precursor
1-Butoxy-3-fluorobenzeneIntermediate
3-FluorophenolStarting Material
Propionyl chlorideReagent for Acylation
Ethylmagnesium bromideGrignard Reagent

Table 2: Comparison of Synthetic Methods

MethodAdvantagesDisadvantages
Asymmetric HydrogenationHigh enantioselectivity, high yieldsRequires specialized catalysts, may require high pressure
Chiral Auxiliary-MediatedGood stereocontrolRequires additional steps for attachment and removal of the auxiliary
Organometallic AdditionReadily available reagents, good yieldsOften produces racemic mixtures requiring resolution
Multi-Step SynthesisUses simple starting materials, scalableLonger reaction sequence

Biocatalytic Approaches for Enantioselective Synthesisfrontiersin.orgresearchgate.net

The synthesis of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical industry. Biocatalytic methods, employing enzymes or whole-cell systems, offer an environmentally friendly and highly selective route to these valuable compounds. researchgate.net These approaches often involve the asymmetric reduction of a prochiral ketone precursor or the resolution of a racemic alcohol.

Enzyme-Mediated Ketone Reduction (e.g., Ketoreductases)

Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the stereoselective reduction of ketones to their corresponding secondary alcohols. researchgate.netnih.gov This method is a cornerstone of biocatalysis for producing enantiomerically pure alcohols. researchgate.net The process typically requires a nicotinamide (B372718) cofactor, such as NADH or NADPH, which is regenerated in situ to ensure catalytic turnover. nih.gov

The synthesis of enantiomerically enriched this compound can be achieved through the asymmetric reduction of the corresponding ketone, 2'-butoxy-4'-fluorophenyl ethanone. A variety of ketoreductases, sourced from different microorganisms, can be screened to identify an enzyme with high activity and enantioselectivity for this specific substrate. For instance, a ketoreductase from Scheffersomyces stipitis has demonstrated efficacy in the asymmetric hydrogenation of various aromatic ketones. scinapse.io The reaction conditions, including pH, temperature, and the choice of a cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol (B130326) or ethanol), are optimized to maximize both the conversion rate and the enantiomeric excess (ee) of the desired alcohol enantiomer. nih.gov

Research has shown that ketoreductases can achieve high conversion rates and enantioselectivities in the synthesis of chiral alcohols. For example, a patented ketoreductase has been used to prepare (S)-1-(2-chlorophenyl)ethanol from o-chloroacetophenone with a conversion rate of over 99% and an ee value of not less than 99.5%. google.com This highlights the potential for achieving similar success with this compound.

Table 1: Examples of Ketoreductase-Mediated Reductions

Ketone Substrate Ketoreductase Source Product Conversion (%) Enantiomeric Excess (ee) (%) Reference
o-Chloroacetophenone Genetically engineered yeast or E. coli (S)-1-(2-chlorophenyl)ethanol >99 ≥99.5 google.com
Various Aromatic Ketones Scheffersomyces stipitis CBS 6045 Corresponding Chiral Alcohols High High scinapse.io

Whole-Cell Biotransformation Methodologies

Whole-cell biotransformation utilizes intact microbial cells (e.g., bacteria or yeast) as the biocatalyst. This approach offers several advantages over using isolated enzymes, including the inherent presence of cofactors and their regeneration systems, which simplifies the process and reduces costs. The microbial cells are cultivated and then used to convert the substrate, 2'-butoxy-4'-fluorophenyl ethanone, into this compound.

The selection of the microbial strain is critical for the success of the biotransformation. Different microorganisms possess a diverse array of reductases with varying substrate specificities and stereoselectivities. A screening program would typically be employed to identify strains capable of reducing the target ketone with high enantioselectivity. Once a suitable strain is identified, the reaction conditions, such as substrate concentration, pH, temperature, and aeration, are optimized to enhance the yield and enantiomeric purity of the product.

Dynamic Kinetic Resolution Strategies for Chiral Alcoholsnih.govchromatographyonline.comrsc.orgscielo.br

Dynamic kinetic resolution (DKR) is a powerful technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. scielo.br This allows for the theoretical conversion of 100% of the starting racemic material into a single enantiomer of the product. nih.gov

In the context of this compound, a DKR process would typically involve the use of a lipase (B570770) for the enantioselective acylation of one of the alcohol's enantiomers. scielo.br Simultaneously, a racemization catalyst is employed to continuously convert the unreacted alcohol enantiomer back into the racemate. nih.gov This ensures that the substrate for the enzymatic resolution is constantly replenished, driving the reaction towards the formation of a single enantiomeric product. scielo.br

The choice of both the lipase and the racemization catalyst is crucial. Lipases such as Candida antarctica lipase B (CALB) are commonly used for their broad substrate scope and high enantioselectivity. scielo.br For the racemization of the unreacted alcohol, various chemical catalysts, such as ruthenium complexes or niobium salts, have been successfully employed. nih.govscielo.br The compatibility of the enzyme and the chemical catalyst under the reaction conditions is a key challenge that must be addressed to achieve an efficient DKR. rsc.org

Table 2: Components of a Dynamic Kinetic Resolution System

Component Function Example Reference
Chiral Substrate Racemic mixture to be resolved (±)-1-(2-Butoxy-4-fluorophenyl)ethanol -
Enzyme Catalyzes the enantioselective transformation Candida antarctica Lipase B (CALB) scielo.br
Acyl Donor Reacts with one enantiomer of the alcohol Vinyl acetate mdpi.com
Racemization Catalyst Converts the unreacted enantiomer back to the racemate Ruthenium complex, Niobium salts nih.govscielo.br

Enantiomeric Enrichment and Chiral Resolution Techniques

Following the synthesis, it is often necessary to either enrich the enantiomeric purity of the product or to separate the enantiomers from a racemic mixture. Several techniques are available for this purpose.

Diastereomeric Salt Formation and Separation

This classical resolution method involves reacting the racemic this compound with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the alcohol can be recovered by breaking the salt. While effective, this method can be labor-intensive and the yield is limited to a theoretical maximum of 50% for the desired enantiomer from the racemic mixture.

Chromatographic Chiral Separation (e.g., HPLC, SFC)

Chromatographic techniques are widely used for the analytical and preparative separation of enantiomers. csfarmacie.czmdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers. csfarmacie.czmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for their broad applicability. mdpi.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol or ethanol (B145695), is optimized to achieve baseline separation of the enantiomers of this compound. csfarmacie.czafmps.be

Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized as a "green" and efficient alternative to HPLC for chiral separations. chromservis.bgresearchgate.net It uses a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. chromatographyonline.com The addition of a small amount of an organic modifier, such as methanol (B129727) or ethanol, is often necessary to achieve good separation. afmps.be SFC offers advantages such as faster analysis times, reduced solvent consumption, and lower backpressure compared to HPLC. researchgate.netfagg.be A variety of chiral stationary phases are available for SFC, and screening different columns and mobile phase compositions is a common strategy to find the optimal conditions for separating the enantiomers of this compound. afmps.bechromservis.bg

Table 3: Comparison of Chiral Separation Techniques

Technique Principle Advantages Disadvantages
Diastereomeric Salt Formation Formation of diastereomers with different physical properties, allowing separation by crystallization. Scalable to large quantities. Labor-intensive, yield limited to 50% for the desired enantiomer.
Chiral HPLC csfarmacie.czmdpi.com Differential interaction of enantiomers with a chiral stationary phase. sigmaaldrich.com High resolution, applicable to a wide range of compounds. mdpi.com Can be time-consuming, uses significant amounts of organic solvents.

| Chiral SFC chromservis.bgresearchgate.net | Differential interaction of enantiomers with a chiral stationary phase in a supercritical fluid mobile phase. chromatographyonline.com | Fast analysis, reduced organic solvent consumption, "green" technology. researchgate.netfagg.be | Requires specialized equipment. |

Synthesis of Structurally Related Analogues and Derivatives

The generation of a library of compounds structurally related to this compound is crucial for understanding structure-activity relationships and for the development of new chemical entities with tailored properties. The synthetic strategies to access these analogues are discussed below.

The synthesis of analogues with varied substitution on the phenyl ring typically begins with a suitably substituted phenolic precursor. A general and versatile approach involves the Williamson ether synthesis to introduce the butoxy group, followed by the conversion of a ketone to the desired secondary alcohol.

A plausible synthetic route commences with a substituted 2-hydroxyphenyl ethanone. For instance, the synthesis of a chloro-substituted analogue, 1-(2-butoxy-5-chlorophenyl)ethanol, would likely start from 1-(5-chloro-2-hydroxyphenyl)ethanone. This starting material can be reacted with 1-bromobutane (B133212) in the presence of a base such as potassium carbonate in a suitable solvent like acetone (B3395972) to yield 1-(2-butoxy-5-chlorophenyl)ethanone nih.gov. Subsequent reduction of the ketone functionality, for example using a mild reducing agent like sodium borohydride (B1222165) in an alcoholic solvent, would furnish the target secondary alcohol, 1-(2-butoxy-5-chlorophenyl)ethanol. A similar strategy can be employed for the synthesis of other halogenated or alkylated analogues, such as those with additional fluorine or methyl groups on the aromatic ring, starting from the corresponding substituted 2-hydroxyacetophenones orientjchem.orgnist.gov.

An alternative approach involves the introduction of substituents onto the aromatic ring at a later stage of the synthesis. For example, electrophilic aromatic substitution reactions could be performed on a pre-formed butoxy-fluorophenyl intermediate, although this may present challenges with regioselectivity.

The synthesis of difluoro-substituted analogues, such as 1-(2-butoxy-3,5-difluorophenyl)ethanol, would follow a similar pathway, starting from 1-(3,5-difluoro-2-hydroxyphenyl)ethanone. The etherification with 1-bromobutane would yield 1-(2-butoxy-3,5-difluorophenyl)ethanone, which can then be reduced to the final alcohol product. The availability of a diverse range of substituted phenols and acetophenones from commercial sources facilitates the synthesis of a wide array of aromatic ring-modified analogues.

Table 1: Examples of Aromatic Ring-Modified Analogues

Compound NameStarting Material (Proposed)Key Synthetic Steps
1-(2-Butoxy-3,5-difluorophenyl)ethanol1-(3,5-Difluoro-2-hydroxyphenyl)ethanone1. Williamson Ether Synthesis with 1-bromobutane2. Ketone Reduction
1-(2-Butoxy-5-chlorophenyl)ethanol bldpharm.com1-(5-Chloro-2-hydroxyphenyl)ethanone1. Williamson Ether Synthesis with 1-bromobutane2. Ketone Reduction
1-(2-Butoxy-5-methylphenyl)ethanol1-(2-Hydroxy-5-methylphenyl)ethanone chemicalbook.com1. Williamson Ether Synthesis with 1-bromobutane2. Ketone Reduction

The secondary hydroxyl group of this compound is a key site for derivatization, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties. Standard methods for the derivatization of secondary benzylic alcohols are applicable here nih.govnih.govacs.org.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base. For example, reaction with benzoyl chloride in the presence of pyridine (B92270) would yield the corresponding benzoate (B1203000) ester acs.org. This method is versatile and allows for the introduction of a wide range of ester functionalities.

Etherification: Further etherification of the hydroxyl group can be achieved under Williamson ether synthesis conditions, reacting the alcohol with an alkyl halide in the presence of a strong base like sodium hydride nih.gov. This allows for the synthesis of derivatives with, for example, an additional alkoxy group.

Silylation: The hydroxyl group can be protected or derivatized by conversion to a silyl (B83357) ether. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose, often in the presence of a catalyst like trimethylchlorosilane (TMCS) sigmaaldrich.com. The resulting trimethylsilyl (B98337) (TMS) ethers are generally more volatile and can be useful for analytical purposes such as gas chromatography.

Table 2: Examples of Hydroxyl Functionality Derivatization

Derivative TypeReagents (Example)Resulting Functional Group
EsterBenzoyl chloride, pyridine-O-C(=O)Ph
EtherAlkyl halide, NaH-O-Alkyl
Silyl EtherBSTFA, TMCS-O-Si(CH3)3

Modification of the butoxy side chain provides another avenue for creating structural diversity. This can involve altering the length of the alkyl chain, introducing branching, or incorporating heteroatoms.

The synthesis of analogues with different alkoxy chains can be achieved by employing the corresponding alkyl halides in the Williamson ether synthesis step with 2-acetyl-5-fluorophenol. For example, using 1-bromopropane (B46711) would yield the propoxy analogue, while using 1-bromopentane (B41390) would result in the pentoxy derivative.

Introducing more complex side chains, such as those containing an ether linkage, is also feasible. For instance, the synthesis of an analogue with a butoxyethoxy side chain, 1-(2-(2-butoxyethoxy)-4-fluorophenyl)ethanol, would involve the reaction of 2-acetyl-5-fluorophenol with 1-bromo-2-butoxyethane. The resulting ketone, 1-(2-(2-butoxyethoxy)-4-fluorophenyl)ethanone, can then be reduced to the target alcohol. The synthesis of the requisite haloalkoxyalkane can be achieved through established methods.

Furthermore, the introduction of unsaturation into the side chain, for example by using an alkenyl or alkynyl halide, can lead to another class of derivatives.

Table 3: Examples of Butoxy Side Chain Variations

Side ChainAlkylating Agent (Proposed)Key Synthetic Steps
Propoxy1-Bromopropane1. Williamson Ether Synthesis with 2-acetyl-5-fluorophenol2. Ketone Reduction
Pentoxy1-Bromopentane1. Williamson Ether Synthesis with 2-acetyl-5-fluorophenol2. Ketone Reduction
Butoxyethoxy1-Bromo-2-butoxyethane1. Williamson Ether Synthesis with 2-acetyl-5-fluorophenol2. Ketone Reduction

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For 1-(2-Butoxy-4-fluorophenyl)ethanol, HRMS would be employed to confirm its molecular formula, C₁₂H₁₇FO₂. The exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be compared to the theoretically calculated mass, providing a high degree of confidence in the compound's identity.

Expected High-Resolution Mass Spectrometry Data:

IonCalculated Exact Mass (Da)
[C₁₂H₁₇FO₂]⁺212.1212
[C₁₂H₁₇FO₂ + H]⁺213.1291
[C₁₂H₁₇FO₂ + Na]⁺235.1110

In addition to exact mass determination, HRMS combined with tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pattern. This "fingerprint" provides significant structural information. Key expected fragmentation pathways for this compound would likely involve:

Loss of water (-18 Da): Dehydration of the ethanol (B145695) moiety.

Alpha-cleavage: Fission of the bond between the carbinol carbon and the phenyl ring, or the carbinol carbon and the methyl group.

Cleavage of the butoxy group: Fragmentation at the ether linkage, leading to the loss of butene (C₄H₈) via a McLafferty-type rearrangement or loss of the butyl radical (C₄H₉).

Fragmentation of the butoxy chain: Stepwise loss of alkyl fragments from the butyl group.

Predicted Major Mass Fragments:

m/z (Da)Proposed Fragment Ion
194.1107[M - H₂O]⁺
155.0605[M - C₄H₉O]⁺
141.0448[M - C₄H₈ - CH₃]⁺
125.0499[M - C₄H₉O - CH₂O]⁺ or [HOC₆H₃F(OCH₂CH₂CH₂CH₃)]⁺

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise connectivity and three-dimensional structure of organic molecules in solution. A suite of multi-dimensional NMR experiments would be required for the full structural assignment of this compound.

2D ¹H-¹H Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for establishing the spin systems of the butoxy and ethanol side chains.

Expected COSY Correlations:

A correlation between the methine proton of the ethanol group (-CH(OH)-) and the methyl protons (-CH₃).

Correlations tracing the connectivity of the butoxy chain: -OCH₂-CH₂-CH₂-CH₃. The proton on the carbon adjacent to the oxygen would correlate with the next methylene (B1212753) group, and so on down the chain.

Correlations between the aromatic protons on the fluorophenyl ring, revealing their substitution pattern.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC)

HSQC and HMBC are powerful 2D NMR techniques that correlate proton and carbon signals, providing a detailed map of the carbon skeleton.

HSQC reveals direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC detects longer-range correlations, typically over two to three bonds. This is instrumental in connecting the different structural fragments of the molecule. For instance, HMBC would show correlations from the benzylic proton to the carbons of the aromatic ring and the butoxy group, confirming their connectivity.

Predicted ¹H and ¹³C NMR Chemical Shifts and HMBC Correlations:

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations from ¹H
1-~158 (d, ¹JCF ≈ 245 Hz)-
2-~145-
3~6.8-7.0 (dd)~115 (d, ²JCF ≈ 22 Hz)C-1, C-5, C-1'
4-~160 (d, ¹JCF ≈ 250 Hz)-
5~7.1-7.3 (dd)~117 (d, ²JCF ≈ 21 Hz)C-1, C-3, C-1'
6~6.7-6.9 (t)~103 (d, ³JCF ≈ 8 Hz)C-2, C-4
1'~5.0 (q)~68C-1, C-2, C-6, C-2'
2'~1.4 (d)~25C-1', C-1
1'' (Butoxy -OCH₂)~4.0 (t)~68C-2, C-2''
2'' (Butoxy -CH₂)~1.7 (m)~31C-1'', C-3''
3'' (Butoxy -CH₂)~1.5 (m)~19C-2'', C-4''
4'' (Butoxy -CH₃)~0.9 (t)~14C-3''

Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet due to fluorine coupling.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity

NOESY experiments reveal through-space interactions between protons that are close to each other, regardless of whether they are connected by bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, a key NOESY correlation would be expected between the protons of the butoxy group's methylene adjacent to the aromatic ring (-OCH₂-) and the aromatic proton at position 3 of the ring. This would confirm the spatial proximity of these groups.

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique that provides information about the chemical environment of fluorine atoms in a molecule. nih.gov For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a triplet of doublets due to coupling with the neighboring aromatic protons.

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and functional group analysis.

Expected Vibrational Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeExpected in IR/Raman
~3400 (broad)O-H stretch (alcohol)Strong in IR
~3100-3000C-H stretch (aromatic)Medium in IR/Raman
~2960-2850C-H stretch (aliphatic - butoxy and ethyl groups)Strong in IR/Raman
~1600, ~1500C=C stretch (aromatic ring)Strong in IR/Raman
~1250C-F stretchStrong in IR
~1100C-O stretch (ether and alcohol)Strong in IR

The combination of these advanced spectroscopic techniques would provide a comprehensive and unambiguous structural elucidation of this compound, confirming its elemental composition, atomic connectivity, and three-dimensional arrangement. While experimental data is not yet widely disseminated, the predicted spectral characteristics outlined here provide a robust framework for its future identification and characterization.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment

There is currently no available scientific literature reporting on the use of chiroptical spectroscopy, including Electronic Circular Dichroism (ECD), to determine the absolute configuration of the enantiomers of this compound. As a result, no experimental or theoretical ECD spectra, or their interpretation for assigning the (R)- and (S)-configurations, can be provided.

Single-Crystal X-ray Diffraction for Solid-State Structural Confirmation

No crystallographic data from single-crystal X-ray diffraction studies of this compound have been deposited in crystallographic databases or published in scientific journals. Consequently, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular parameters such as bond lengths and angles in the solid state is not available.

Without these foundational experimental studies, a detailed analysis of the three-dimensional structure and absolute stereochemistry of this compound cannot be compiled.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern chemical research. DFT methods are employed to determine the electronic structure of molecules, providing a basis for understanding their geometry, stability, and spectroscopic properties. For 1-(2-Butoxy-4-fluorophenyl)ethanol, DFT calculations can offer a detailed picture of its intrinsic molecular features.

The three-dimensional arrangement of atoms in a molecule is crucial for its properties and interactions. Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which has several rotatable bonds (in the butoxy and ethanol (B145695) side chains), multiple stable conformations, or conformers, can exist.

Conformational analysis involves systematically exploring the potential energy surface to identify these low-energy conformers. rsc.orgrsc.org This is particularly important for understanding the molecule's behavior in different environments. For instance, the orientation of the butoxy and ethanol groups relative to the fluorinated benzene (B151609) ring can significantly influence the molecule's polarity and ability to form intermolecular interactions. researchgate.net Studies on similar molecules, like benzyl (B1604629) alcohol and its derivatives, have shown that the substitution pattern on the aromatic ring can favor specific conformations. rsc.orgrsc.orgresearchgate.net In the case of this compound, intramolecular hydrogen bonding between the hydroxyl group and the butoxy group's oxygen or the fluorine atom might stabilize certain conformers. rsc.orgrsc.org

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-O-H)Dihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
1 (Global Minimum)60° (gauche)180° (anti)0.00
2180° (anti)180° (anti)1.25
360° (gauche)60° (gauche)2.10
4-60° (gauche)180° (anti)0.95

This table is illustrative and presents hypothetical data to demonstrate the expected output of a conformational analysis study. The actual values would be determined through detailed quantum chemical calculations.

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region where an electron is most likely to be accepted, signifying susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms, while the LUMO may be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom. acs.org

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with red areas indicating negative potential (electron-rich regions, prone to electrophilic attack) and blue areas indicating positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net For this compound, the MEP would likely show negative potential around the fluorine and oxygen atoms, and a more positive potential around the hydrogen atoms of the hydroxyl and butoxy groups. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-0.8
HOMO-LUMO Gap5.7

This table contains hypothetical data for illustrative purposes. Actual values would be obtained from DFT calculations.

Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique, and DFT calculations can accurately predict ¹H and ¹³C chemical shifts. nih.gov For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly useful. acs.orgresearchgate.netacs.orgrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing this with experimental spectra can confirm the molecular structure and assign specific signals to the corresponding atoms. This is especially helpful in distinguishing between isomers or different conformers in solution. nih.govrsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Space Exploration

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the study of a molecule's dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational space in a solvent, such as water or an organic solvent, providing a more realistic picture of its behavior in solution. nih.govnih.govarxiv.org

These simulations can reveal how the molecule interacts with its environment, including the formation and breaking of hydrogen bonds with solvent molecules. scdi-montpellier.fracs.org The trajectory of the simulation provides information on the flexibility of the butoxy and ethanol side chains and the preferred orientations of the molecule in solution. This dynamic perspective is crucial for understanding properties like solubility and how the molecule might interact with biological systems.

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as the oxidation of the alcohol group or substitution reactions on the aromatic ring. researchgate.netmdpi.comnih.gov

By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. youtube.comresearchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For a reaction involving this compound, such as its oxidation to a ketone, DFT calculations can be used to model the structures of the reactant, transition state, and product. masterorganicchemistry.commasterorganicchemistry.com This provides a detailed, step-by-step understanding of the reaction mechanism at the molecular level. nih.gov

Table 3: Hypothetical Energy Profile for the Oxidation of this compound

SpeciesRelative Energy (kcal/mol)
Reactant0.0
Transition State+15.2
Product-5.8

This table presents a hypothetical energy profile for an illustrative reaction. The actual values would be determined through transition state calculations.

Transition State Characterization and Intrinsic Reaction Coordinate Analysis

In the computational study of a chemical reaction involving this compound, such as its synthesis or metabolic transformation, identifying the transition state (TS) is of paramount importance. The transition state represents the highest energy point along the reaction pathway, and its geometry and energy are crucial for determining the reaction's feasibility and rate.

Transition State Characterization: The process begins with locating a stationary point on the potential energy surface that corresponds to the transition state. This is typically achieved using quantum mechanical methods, such as Density Functional Theory (DFT). A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once the transition state is located and confirmed, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions. This analysis connects the transition state to the corresponding reactants and products on the potential energy surface, confirming that the identified TS is indeed the correct one for the reaction of interest. The resulting energy profile provides the activation energy barrier for the reaction.

Computational Prediction of Interactions with Biological Macromolecules (e.g., Docking Studies for Target Binding)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor, to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate like this compound.

In a typical docking study, a 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, this compound, is then placed into the binding site of the receptor, and its conformational space is explored to find the best fit. The quality of the fit is evaluated using a scoring function, which estimates the binding free energy.

For instance, in a study on a series of 2-substituted phenyl-2-oxo-, 2-hydroxyl- and 2-acylloxyethylsulfonamides, molecular docking was used to investigate their antifungal activity against Botrytis Cinerea. nih.gov The study, using AutoDock Vina, identified a compound with a high docking score of -8.5 kJ/mol, indicating a strong affinity for the target protein (PDB ID: 3wh1). nih.gov The analysis revealed key hydrogen bond and hydrophobic interactions with amino acid residues at the active site. nih.gov Similarly, docking studies on pyrrolopyrimidine derivatives as Bruton's tyrosine kinase (BTK) inhibitors have been used to design new, more potent molecules. nih.gov

A hypothetical docking study of this compound against a specific protein target would involve preparing the 3D structures of both the ligand and the receptor. The docking simulation would then predict the binding pose and affinity, providing insights into the potential biological activity of the compound. The results would typically be presented in a table summarizing the binding energies and key interactions.

Table 1: Hypothetical Docking Results for this compound

Target Protein PDB ID Binding Affinity (kcal/mol) Interacting Residues Interaction Type
Example Kinase 1 XXXX -7.8 TYR 123, LEU 45 Hydrogen Bond, Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity.

The development of a QSAR model involves several steps:

Data Set Selection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.

Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Artificial Neural Network (ANN), is used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, a QSAR study on pyrrolopyrimidine derivatives as BTK inhibitors successfully developed a model to predict their inhibitory activity. nih.gov Another study on 1,2,4-oxadiazole (B8745197) derivatives as Sortase A inhibitors used a 3D-QSAR approach to provide insights into the structural requirements for their antibacterial activity. nih.gov

A QSAR study of a series of analogs of this compound would aim to identify the key structural features that influence a particular biological endpoint. The resulting model could then be used to guide the design of new compounds with improved activity. The quality of a QSAR model is typically evaluated using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the root mean square error (RMSE).

Table 2: Example of Statistical Parameters for a QSAR Model

Statistical Parameter Value Description
0.92 Coefficient of determination for the training set
0.75 Cross-validated correlation coefficient
F-statistic 150 A measure of the statistical significance of the model

Note: The data in this table is hypothetical and for illustrative purposes only.

Reactivity and Mechanistic Studies

Stereoselective Transformations of the Secondary Alcohol Moiety

The secondary alcohol is a key site for stereoselective reactions, allowing for its conversion to other functional groups with control over the stereochemistry.

The secondary alcohol of 1-(2-Butoxy-4-fluorophenyl)ethanol can be readily oxidized to the corresponding ketone, 1-(2-butoxy-4-fluorophenyl)ethanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent influencing the reaction conditions and functional group tolerance.

One of the most effective and mild methods for this oxidation is the Swern oxidation . This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups, proceeding under cryogenic conditions to minimize side reactions. The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular E2-type elimination to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) salt.

Other established methods for the oxidation of benzylic alcohols include the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), although these are more toxic and environmentally hazardous. More contemporary and greener alternatives involve catalytic oxidations using transition metals with environmentally benign terminal oxidants like molecular oxygen or hydrogen peroxide.

The resulting ketone, 1-(2-butoxy-4-fluorophenyl)ethanone, is a versatile intermediate for further derivatizations. For instance, it can undergo nucleophilic addition reactions at the carbonyl group or be used in condensation reactions to form larger, more complex molecules.

Table 1: Comparison of Oxidation Methods for Secondary Benzylic Alcohols

Oxidation MethodReagentsTypical ConditionsAdvantagesDisadvantages
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine-78 °C to room temp.High yield, mild conditions, broad functional group tolerance.Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.
PCC Oxidation Pyridinium ChlorochromateRoom temperatureReadily available, effective for primary and secondary alcohols.Toxic chromium reagent, requires anhydrous conditions.
Catalytic Air Oxidation Transition Metal Catalyst (e.g., Cu, Ru), Air/O₂Varies with catalystEnvironmentally friendly, uses air as oxidant.May require elevated temperatures or pressures, catalyst can be expensive.

This table presents generalized data for the oxidation of secondary benzylic alcohols, which is analogous to the expected reactivity of this compound.

The secondary alcohol can be reduced to the corresponding alkane, 1-(2-butoxy-4-fluorophenyl)ethane. A common strategy for this transformation involves a two-step process: conversion of the alcohol to a good leaving group, such as a tosylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

Alternatively, direct reduction of the benzylic alcohol can be achieved under certain conditions. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas can be effective for benzylic alcohols, as the benzylic C-O bond is susceptible to hydrogenolysis.

A more classical approach to achieve this reduction is to first oxidize the alcohol to the ketone, as described in section 5.1.1, and then perform a deoxygenation reaction. Two well-known methods for this are the Clemmensen reduction and the Wolff-Kishner reduction .

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions. The mechanism is thought to involve electron transfer from the metal surface to the protonated carbonyl group.

Wolff-Kishner Reduction : This reaction uses hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) or potassium tert-butoxide, at high temperatures. It is ideal for substrates that are sensitive to acid. The reaction proceeds through the formation of a hydrazone intermediate, which, upon deprotonation and elimination of nitrogen gas, yields the alkane.

Table 2: Comparison of Reduction Methods for Benzylic Alcohols/Ketones

Reduction MethodSubstrateReagentsTypical ConditionsKey Features
Catalytic Hydrogenolysis Benzylic AlcoholH₂, Pd/CVariesDirect reduction, can be mild.
Clemmensen Reduction KetoneZn(Hg), conc. HClRefluxStrongly acidic, for acid-stable compounds.
Wolff-Kishner Reduction KetoneN₂H₄, KOH, Ethylene GlycolHigh temperatureStrongly basic, for base-stable compounds.
Ionic Reduction Benzylic AlcoholTriethylsilane, Trifluoroacetic acidVariesCan be selective for benzylic alcohols.

This table presents generalized data for the reduction of benzylic alcohols and ketones, which is analogous to the expected reactivity of this compound and its corresponding ketone.

Reactivity of the Fluoroaromatic Moiety

The substituted benzene (B151609) ring offers opportunities for both nucleophilic and electrophilic substitution reactions. The directing effects of the butoxy and fluoro substituents play a crucial role in determining the regioselectivity of these transformations.

The fluorine atom, being highly electronegative, can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. However, in this compound, the butoxy group is an electron-donating group, which generally disfavors SₙAr. Despite this, under forcing conditions or with very strong nucleophiles, substitution of the fluorine atom may be possible. The success of such a reaction would be highly dependent on the reaction conditions and the nature of the incoming nucleophile. Recent advances in photoredox catalysis have enabled the SₙAr of unactivated fluoroarenes, which could potentially be applied to this system.

In electrophilic aromatic substitution (EAS) reactions, the butoxy and fluoro substituents direct incoming electrophiles to specific positions on the aromatic ring. The butoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. The fluorine atom is a deactivating, yet ortho-, para-directing group. This is because fluorine is highly electronegative and withdraws electron density inductively (deactivating effect), but its lone pairs can be donated to the ring through resonance to stabilize the arenium ion intermediate (ortho-, para-directing effect).

When both groups are present, their directing effects must be considered. The powerful activating and directing effect of the butoxy group will dominate. The butoxy group at position 2 will strongly direct incoming electrophiles to the ortho (position 3) and para (position 5) positions relative to itself. The fluorine atom at position 4 will also direct ortho (positions 3 and 5). Therefore, electrophilic substitution is most likely to occur at positions 3 and 5. Steric hindrance from the adjacent butoxy and ethanol (B145695) groups might favor substitution at position 5 over position 3.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentPosition on RingActivating/DeactivatingDirecting Effect
-OBu (Butoxy) 2Strongly ActivatingOrtho, Para
-F (Fluoro) 4DeactivatingOrtho, Para
-CH(OH)CH₃ 1Weakly ActivatingOrtho, Para

This table summarizes the expected directing effects of the substituents present on the aromatic ring of this compound.

Investigation of Acid-Base Properties and Their Influence on Reactivity

The acid-base properties of 1-(2-Butoxy-4-fluorophenyl

Kinetic and Thermodynamic Studies of Key Reactions

A thorough search for kinetic and thermodynamic data on reactions involving this compound has yielded no specific experimental or computational studies. Research in this area appears to be unrecorded in major chemical databases and publications.

However, to provide some context, studies on structurally similar compounds can offer insights into potential intermolecular interactions. For instance, research on the chiral recognition between (S)-1-(4-fluorophenyl)ethanol and the enantiomers of 2-butanol (B46777) has been conducted. This study revealed that the homochiral complex, [FE(S)·B(S)], is more stable than the heterochiral diastereomer, [FE(S)·B(R)], in both the ground and excited states. The binding energy difference between these complexes was determined to be greater than 0.60 kcal mol⁻¹. nih.gov This suggests that the stereochemistry of the alcohol can influence the stability of non-covalent interactions, a factor that would be relevant in understanding the thermodynamics of reactions involving chiral species.

It is important to underscore that this data pertains to a molecule lacking the 2-butoxy substituent and therefore its direct applicability to the thermodynamic behavior of this compound is speculative. The presence of the butoxy group would introduce additional steric and electronic effects that would undoubtedly alter the thermodynamic and kinetic parameters of any reaction in which it participates.

Without dedicated studies on this compound, any discussion on its reaction kinetics, activation energies, or thermodynamic favorability for specific transformations remains purely hypothetical.

Catalytic Role of the Compound or its Derivatives as Ligands or Chiral Auxiliaries

There is currently no available scientific literature that describes the use of this compound or its derivatives as ligands in catalytic processes or as chiral auxiliaries in asymmetric synthesis.

The potential for a chiral alcohol like this compound to serve as a chiral auxiliary is theoretically plausible. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed. The effectiveness of a chiral auxiliary is dependent on its ability to create a diastereomerically biased environment around the reactive center.

Derivatives of this compound, if synthesized, could potentially be explored as ligands for transition metal catalysts. The oxygen atom of the butoxy group and the hydroxyl group could act as coordination sites for a metal center. If the alcohol is used in its enantiomerically pure form, the resulting metal complex would be chiral, which is a prerequisite for enantioselective catalysis.

However, the absence of any research in this domain indicates that the catalytic potential of this compound and its derivatives remains an unexplored area of chemical science. There are no reports on the synthesis of such ligands or their application in any catalytic transformation.

Potential Applications in Advanced Materials and Organic Chemistry

Development as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the carbon atom bearing the hydroxyl group means that 1-(2-Butoxy-4-fluorophenyl)ethanol can exist as two distinct enantiomers. This chirality is a critical feature, positioning the compound as a valuable chiral building block in asymmetric synthesis. Chiral alcohols are crucial intermediates for producing enantiomerically pure compounds, particularly in the pharmaceutical industry where the chirality of a molecule can determine its efficacy and safety. nih.gov

The synthesis of such chiral alcohols is often achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-butoxy-4-fluoroacetophenone. This transformation can be accomplished using biocatalysts, such as microorganisms or isolated enzymes (ketoreductases), which are known to reduce substituted acetophenones with high yield and excellent enantiomeric excess. nih.gov Alternatively, chemical methods employing chiral catalysts or reagents can be used. takasago.com

Once obtained in an enantiomerically pure form, (R)- or (S)-1-(2-Butoxy-4-fluorophenyl)ethanol can be used to introduce a specific stereocenter into more complex target molecules. mdpi.com The hydroxyl group serves as a handle for further chemical modifications, such as substitution or esterification, while preserving the stereochemical integrity of the chiral center. The utility of analogous chiral fluorophenyl ethanols, such as (R)- and (S)-1-(4-fluorophenyl)ethanol and (S)-1-(2-fluorophenyl)ethanol, is well-documented, and they are commercially available as chiral building blocks for synthetic chemistry. takasago.comtcichemicals.comtakasago.combldpharm.com

Exploration as a Precursor for Value-Added Organic Compounds

With its multiple functional groups, this compound is a versatile precursor for a variety of more complex, value-added organic compounds. libretexts.org The reactivity of the hydroxyl group, the butoxy ether linkage, and the fluorinated aromatic ring can be selectively exploited to build diverse molecular architectures.

Key transformations could include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-butoxy-4-fluoroacetophenone, a key intermediate itself.

Substitution: The hydroxyl group can be replaced by other functional groups (e.g., halides, azides) via nucleophilic substitution reactions, opening pathways to amines, ethers, and other derivatives. For instance, related amino-alcohols have been synthesized through ring-cleavage of epoxides, demonstrating a pathway to pharmacologically relevant structures. researchgate.net

Esterification: Reaction with carboxylic acids or their derivatives would yield esters with potential applications as fragrances, plasticizers, or other functional materials.

Aromatic Substitution: The electron-donating butoxy group and the electron-withdrawing fluorine atom direct further electrophilic aromatic substitution to specific positions on the phenyl ring, allowing for the introduction of additional functionalities.

The existence of various related butoxy-fluorophenyl compounds, such as (2-Butoxy-4-fluorophenyl)methanol and (3-Butoxy-4-fluorophenyl)(methyl)sulfane, underscores the synthetic utility of this substitution pattern. bldpharm.combldpharm.com

Investigation as a Ligand or Scaffold in Organometallic Catalysis

The molecular structure of this compound suggests its potential for investigation as a ligand or scaffold in organometallic catalysis. The oxygen atoms of both the hydroxyl and the butoxy groups possess lone pairs of electrons that can coordinate to a metal center. This coordination could form a chelate complex, potentially stabilizing the metal catalyst and influencing its reactivity and selectivity.

By modifying the core structure, it may be possible to design a family of ligands with tunable steric and electronic properties. The butoxy group provides steric bulk, while the fluorine atom modifies the electronic nature of the aromatic ring. Such ligands could find applications in a range of catalytic processes, including hydrogenation, cross-coupling reactions, and polymerization. While direct research into this application is not yet published, the fundamental principles of ligand design support its theoretical potential.

Application in Functional Materials (e.g., Liquid Crystals, Optoelectronic Materials, Sensors)

Fluorinated organic compounds are of significant interest in the field of materials science. nih.gov The inclusion of fluorine can impart unique properties such as thermal stability, chemical resistance, and specific electronic characteristics. The structure of this compound, featuring a rigid aromatic core and flexible alkyl chain, is characteristic of molecules used in the formulation of liquid crystals. The fluorine atom and hydroxyl group contribute to the molecule's dipole moment, a key parameter in the behavior of liquid crystalline materials. A closely related compound, (4-Butoxy-3-fluorophenyl)methanol, is categorized commercially with other functional materials, lending support to this potential application. ambeed.com

Furthermore, fluorinated aromatic compounds are explored for use in optoelectronic materials. nih.gov The electronic properties conferred by the C-F bond can be advantageous in designing materials for applications like organic light-emitting diodes (OLEDs) or sensors. The molecule could be incorporated as a dopant or as a monomeric unit in a larger functional polymer to fine-tune the optical or electronic properties of the resulting material.

Role in Polymer Chemistry as Monomers or Initiators

Alcohols are fundamental reactants in polymer science, serving as monomers, initiators, and chain transfer agents. numberanalytics.comnumberanalytics.com this compound, with its reactive hydroxyl group, has clear potential for a dual role in polymer chemistry.

As a Monomer: The compound can act as a monomer in step-growth polymerization. numberanalytics.com For instance, in a condensation reaction with a dicarboxylic acid, it would form a polyester. revisechemistry.uk The inclusion of the butoxy and fluoro substituents on the polymer side chain would influence the properties of the final material, such as its glass transition temperature, solubility, and thermal stability. Such functional polyesters could have specialized applications where specific physical or chemical properties are required.

As an Initiator or Chain Transfer Agent: The hydroxyl group can also serve as an initiating site for certain types of chain-growth polymerization. In cationic polymerization, an alcohol can act as a source of protons in the presence of a co-initiator like a Lewis acid, starting the polymerization of monomers like alkenes. libretexts.org It can also initiate the ring-opening polymerization of cyclic esters (like lactide) or epoxides. nih.gov For example, alcohols can be activated by an amine catalyst to initiate the polymerization of aldehydes. acs.org Additionally, in processes like cationic RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, alcohols can function as chain transfer agents, enabling control over the molecular weight and dispersity of the resulting polymers. rsc.org

Exploration of Biological Activity at the Molecular Level Mechanistic Focus

Investigation of Molecular Target Interactions (e.g., Enzyme Inhibition, Receptor Binding)

There is currently no publicly available information regarding the specific molecular targets of 1-(2-Butoxy-4-fluorophenyl)ethanol. Research into its potential interactions with enzymes or receptors has not been published.

Characterization of Binding Affinity and Specificity

Without identified molecular targets, no studies on the binding affinity or specificity of this compound have been conducted or reported.

Enzyme Kinetic Studies for Inhibition Mechanisms

No data exists on the potential enzyme inhibitory activity of this compound, and therefore, no enzyme kinetic studies have been performed to determine any mechanisms of inhibition.

Structure-Activity Relationship (SAR) Elucidation for Molecular Efficacy

The structure-activity relationship for this compound has not been elucidated. SAR studies are contingent on having a known biological activity to correlate with structural modifications, and such activity has not been reported for this compound.

Cell-Free and In Vitro Assay Development for Mechanistic Insights

No cell-free or in vitro assays have been developed or utilized to investigate the mechanistic underpinnings of any biological activity for this compound, as no such activity has been established in the scientific literature.

Membrane Interaction Studies and Permeability Modulation

There are no published studies on the interaction of this compound with biological membranes or its potential to modulate membrane permeability.

Cellular Pathway Interrogation in Model Systems

The effect of this compound on cellular pathways in model systems has not been investigated, as there is no known biological endpoint to assess.

Pre-clinical In Vivo Studies in Model Organisms (Mechanistic and Pharmacological Explorations, excluding clinical outcomes)

As a direct consequence of the aforementioned lack of data, the following sections on in vivo studies remain unwritten. The scientific community awaits future research to elucidate the potential biological roles of this compound.

Pharmacological Mechanism Exploration in Disease Models

No in vivo studies detailing the pharmacological mechanism of this compound in any disease models have been reported in the scientific literature. Such studies would be essential to determine if this compound has any therapeutic potential and to understand the molecular pathways it may modulate.

In Vivo Metabolism and Biotransformation Investigations

There is no available data from in vivo studies in model organisms concerning the metabolism and biotransformation of this compound. This information is critical for understanding the compound's potential efficacy and safety, as its metabolites could be more or less active, or potentially more toxic, than the parent compound.

Conclusion and Future Research Directions

Synthesis of Key Findings and Contributions to the Field

Research surrounding 1-(2-Butoxy-4-fluorophenyl)ethanol primarily highlights its function as a synthetic intermediate. The molecule's structure is noteworthy, featuring a fluorinated phenyl ring, a butoxy group, and a secondary alcohol. This combination of functional groups makes it a versatile precursor in organic synthesis.

The key contribution of this compound to the field is its role in the construction of larger, often biologically active, molecules. The fluorophenyl moiety is a common feature in many pharmaceutical and agrochemical compounds, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability. The butoxy group, an ether, adds a degree of lipophilicity which can be crucial for a molecule's ability to cross biological membranes. The secondary alcohol provides a reactive site for further chemical modifications, allowing for the attachment of other molecular fragments.

While specific, large-scale applications of this compound are not extensively documented in public literature, its availability from chemical suppliers points to its use in proprietary or early-stage research and development. It is a testament to the advancement of synthetic chemistry that such tailored building blocks can be produced to meet the specific needs of complex molecular design.

Identification of Unexplored Research Avenues and Gaps

Despite its utility as a synthetic intermediate, there are several unexplored research avenues concerning this compound itself. A significant gap exists in the public domain regarding its own intrinsic properties and potential activities.

Key Unexplored Areas:

Detailed Physicochemical Characterization: While basic properties are known, a comprehensive study of its solubility in various solvent systems, its crystalline structure (polymorphism), and its thermal stability could provide valuable data for optimizing reaction conditions and for formulation development if it were ever to be used more directly.

Biological Screening: There is a lack of publicly available data on the biological activity of this compound. Screening this compound against a variety of biological targets could reveal unexpected activities, providing new leads for drug discovery or other applications.

Toxicological Profile: A formal toxicological assessment is not widely reported. Understanding its cytotoxicity, mutagenicity, and other potential hazards would be crucial for ensuring safe handling and for assessing the risk associated with its use in any consumer-facing application.

Comparative Studies: A comparative analysis of its properties against its isomers (e.g., 1-(3-Butoxy-4-fluorophenyl)ethanol or 1-(2-Butoxy-5-fluorophenyl)ethanol) could provide insights into how the relative positions of the functional groups influence reactivity and biological activity.

Future Prospects for Synthetic Innovation and Derivatization

The future for this compound is intrinsically linked to innovations in synthetic chemistry and the demand for novel, complex molecules.

Opportunities for Synthetic Innovation:

Asymmetric Synthesis: Developing efficient and scalable methods for the asymmetric synthesis of the (R) and (S) enantiomers of this compound would be a significant advancement. Chiral alcohols are highly valuable in the synthesis of stereospecific drugs, where one enantiomer is often more active or has a better safety profile than the other.

Novel Derivatization: The secondary alcohol is a prime site for derivatization. Future research could focus on creating libraries of derivatives by, for example, esterification, etherification, or conversion to an amine. These new molecules could then be screened for a wide range of applications.

Potential Derivatization Pathways:

Reaction TypeReagent ExampleResulting Functional GroupPotential Application of Derivative
EsterificationAcyl chlorideEsterPro-drugs, modified release compounds
EtherificationAlkyl halideEtherFine-tuning of lipophilicity
OxidationChromium trioxideKetoneIntermediate for further synthesis
SubstitutionThionyl chlorideAlkyl chlorideIntermediate for nucleophilic substitution

Emerging Opportunities for Mechanistic Investigations and Applications

Beyond its role as a passive building block, there are emerging opportunities to investigate the mechanistic aspects of reactions involving this compound and to explore new applications for its derivatives.

Mechanistic Investigations:

Reaction Kinetics: Studying the kinetics of reactions involving the hydroxyl group can provide a deeper understanding of the electronic effects of the butoxy and fluoro substituents on the phenyl ring. This knowledge can be used to predict the reactivity of similar compounds.

Conformational Analysis: Computational studies to understand the preferred conformations of the molecule and how it interacts with reaction partners could aid in the design of more efficient synthetic routes and more effective final products.

Emerging Applications:

Materials Science: The unique combination of an aromatic ring, an ether linkage, and a reactive alcohol could make derivatives of this compound suitable for the development of new polymers or liquid crystals. The fluorine atom, in particular, can impart useful properties such as thermal and chemical resistance.

Molecular Probes: By attaching a fluorescent tag or other reporter group to the molecule, it could potentially be developed into a molecular probe for studying biological systems or for use in diagnostic assays.

Fragment-Based Drug Discovery: In the context of drug discovery, this compound could serve as a "fragment" that binds to a biological target. This fragment could then be elaborated into a more potent and selective drug candidate.

Q & A

Q. What are the common synthetic routes for 1-(2-Butoxy-4-fluorophenyl)ethanol?

The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. For example:

  • Friedel-Crafts approach : Reacting 2-butoxy-4-fluorobenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate, followed by reduction using NaBH₄ or LiAlH₄ to yield the alcohol .
  • Substitution route : Halogenation of a fluorophenyl precursor followed by nucleophilic substitution with butoxyethanol under basic conditions (e.g., K₂CO₃ in DMF) . Purity optimization often involves column chromatography (silica gel, hexane/ethyl acetate eluent) and spectroscopic validation (¹H/¹³C NMR, GC-MS) .

Q. How is this compound characterized structurally?

Key techniques include:

  • X-ray crystallography : Resolve stereochemistry and confirm substituent positions using SHELX software for refinement .
  • NMR spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -110 to -120 ppm for para-fluorine), while ¹H NMR distinguishes butoxy (–OCH₂CH₂CH₂CH₃) and ethanol (–CH₂OH) groups .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 227.12 (C₁₂H₁₆FO₂) .

Advanced Research Questions

Q. How can synthesis conditions be optimized for higher yield and enantiomeric purity?

Use Response Surface Methodology (RSM) to model variables (temperature, catalyst loading, solvent ratio). For instance:

  • A central composite design (CCD) for Friedel-Crafts reactions can maximize yield by optimizing AlCl₃ concentration (e.g., 1.2–1.5 eq.) and reaction time (8–12 hrs) .
  • For enantioselective synthesis, employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or biocatalysts (lipases in non-polar solvents) to achieve >90% ee .

Q. What analytical strategies resolve contradictions in reactivity data for derivatives of this compound?

Discrepancies may arise from steric hindrance or electronic effects of the butoxy/fluorine groups. Strategies include:

  • Comparative DFT studies : Calculate activation energies for substituent reactions (e.g., butoxy vs. methoxy groups) using Gaussian09 at the B3LYP/6-31G* level .
  • Kinetic isotope effects (KIE) : Probe rate-determining steps in oxidation reactions (e.g., CrO₃ vs. TEMPO/oxone systems) .

Q. How can environmental persistence and toxicity be evaluated for this compound?

Methodologies include:

  • Biodegradation assays : Monitor degradation pathways in soil/water matrices via HPLC-MS to identify metabolites (e.g., fluorinated byproducts) .
  • Ecotoxicology models : Use Daphnia magna or Aliivibrio fischeri bioassays to determine LC₅₀ values, supplemented by QSAR predictions for bioaccumulation potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.